

# Spectroscopic Profile of 4-Methoxycinnoline: A Technical Overview

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## Compound of Interest

Compound Name: 4-Methoxycinnoline

Cat. No.: B1346487

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This technical guide provides a summary of the expected spectroscopic characteristics of **4-Methoxycinnoline** based on the analysis of related compounds and general principles of spectroscopy. Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for **4-Methoxycinnoline** could not be located. Publications detailing the synthesis of this compound or its derivatives have been identified, but they do not include the explicit spectral data required for a detailed analysis.

The information presented herein is therefore predictive and intended to serve as a reference for researchers who may synthesize or encounter this compound in their work. The experimental protocols described are generalized procedures for obtaining the respective spectroscopic data for a heterocyclic compound of this nature.

## Predicted Spectroscopic Data

The following tables outline the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for **4-Methoxycinnoline**, as well as the expected fragmentation patterns in Mass Spectrometry (MS). These predictions are based on the known spectral properties of the cinnoline core and the influence of a methoxy substituent at the 4-position.

## Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 4-Methoxycinnoline

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment       |
|----------------------------------|--------------|---------------------------|------------------|
| ~ 4.1 - 4.3                      | s            | -                         | OCH <sub>3</sub> |
| ~ 7.5 - 8.5                      | m            | -                         | Aromatic Protons |

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for 4-Methoxycinnoline**

| Chemical Shift ( $\delta$ , ppm) | Assignment               |
|----------------------------------|--------------------------|
| ~ 55 - 60                        | OCH <sub>3</sub>         |
| ~ 110 - 160                      | Aromatic Carbons         |
| ~ 150 - 165                      | C4 (C-OCH <sub>3</sub> ) |

**Table 3: Predicted IR Absorption Data for 4-Methoxycinnoline**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                  |
|--------------------------------|-----------|-----------------------------|
| ~ 3050 - 3150                  | Medium    | C-H stretch (aromatic)      |
| ~ 2850 - 2950                  | Medium    | C-H stretch (methyl)        |
| ~ 1600 - 1650                  | Medium    | C=N stretch                 |
| ~ 1500 - 1580                  | Strong    | C=C stretch (aromatic ring) |
| ~ 1250 - 1300                  | Strong    | C-O-C stretch (asymmetric)  |
| ~ 1000 - 1050                  | Medium    | C-O-C stretch (symmetric)   |

**Table 4: Predicted Mass Spectrometry (MS) Fragmentation of 4-Methoxycinnoline**

| m/z     | Interpretation  |
|---------|---|
| [M]+•   | Molecular ion   |
| [M-15]+ | Loss of a methyl radical ( $\cdot\text{CH}_3$ )                                     |
| [M-28]+ | Loss of carbon monoxide (CO) or ethylene ( $\text{C}_2\text{H}_4$ )                 |
| [M-43]+ | Loss of a methoxy radical ( $\cdot\text{OCH}_3$ ) or $\text{C}_3\text{H}_7$ radical |

## Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for **4-Methoxycinnoline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Methoxycinnoline** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy

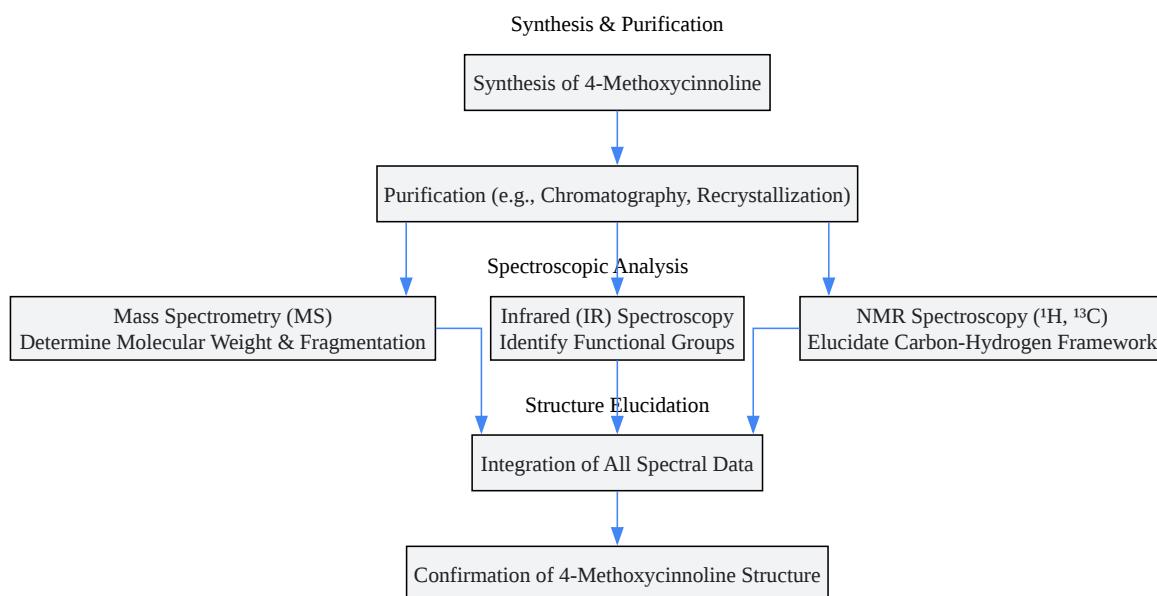
The IR spectrum of **4-Methoxycinnoline** could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .

### Mass Spectrometry (MS)

The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for a volatile compound. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

# Logical Workflow for Spectroscopic Analysis

Below is a conceptual workflow for the spectroscopic analysis of a newly synthesized compound like **4-Methoxycinnoline**.



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